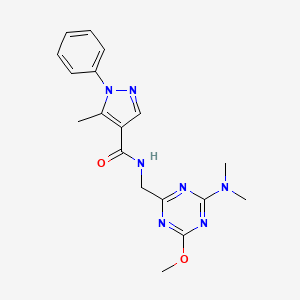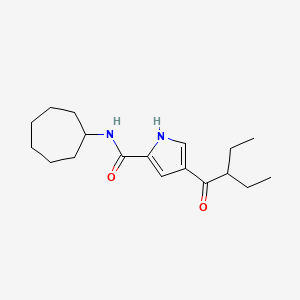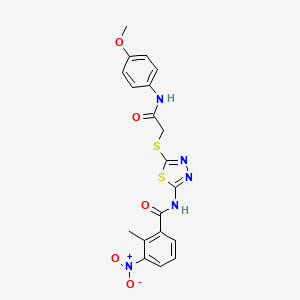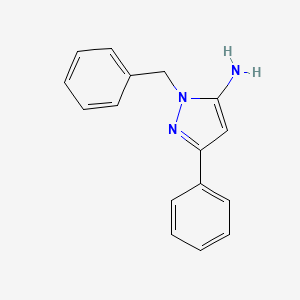
4,5-Difluoro-2-iodotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-2-iodotoluene is a halogenated aromatic compound that is of interest in various chemical reactions due to its reactivity and potential as a synthetic intermediate. The presence of iodine and fluorine substituents on the toluene ring can significantly alter the chemical and physical properties of the molecule, making it a valuable compound in organic synthesis.
Synthesis Analysis
The synthesis of related halogenated toluenes, such as the generation of iodonium salts, has been explored through the reaction of potassium organotrifluoroborates with p-iodotoluene difluoride under mild conditions . This method provides a facile approach to synthesizing compounds with similar structural motifs to 4,5-difluoro-2-iodotoluene. Additionally, the use of iodine and 4-iodotoluene difluoride to generate an 'IF' couple that adds to alkenes and alkynes in a Markovnikov fashion and with anti-stereoselectivity indicates the potential utility of 4,5-difluoro-2-iodotoluene in similar reactions .
Molecular Structure Analysis
The molecular structure of halogenated toluenes can be studied using techniques such as Fourier transform microwave spectroscopy, as demonstrated in the analysis of 2,4-difluorotoluene . The rotational spectrum provides insights into the internal rotation barriers and the molecular geometry of the compound. Although the study focuses on a different isomer, the principles and findings can be extrapolated to understand the structural aspects of 4,5-difluoro-2-iodotoluene.
Chemical Reactions Analysis
4,5-Difluoro-2-iodotoluene can be expected to participate in various chemical reactions due to the presence of reactive iodine and fluorine atoms. For instance, p-iodotoluene difluoride, a compound with similar reactivity patterns, has been used to introduce oxygen-containing functionalities into β-dicarbonyl compounds . This suggests that 4,5-difluoro-2-iodotoluene could also be employed in oxygen functionalization reactions, leveraging the reactivity of the iodine(III) species.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated toluenes are influenced by the nature and position of the halogen substituents. For example, the study of the rotational spectrum of 2,4-difluorotoluene revealed a low internal rotation barrier and provided accurate measurements of the molecule's dipole moment . These properties are crucial for understanding the behavior of 4,5-difluoro-2-iodotoluene in various environments and can affect its reactivity and applications in synthesis.
Wissenschaftliche Forschungsanwendungen
Conducting Polymers and Organic Electronics
Research on conducting polymers such as PEDOT:PSS has demonstrated significant advancements in organic electronics, highlighting the role of novel materials in enhancing electrical conductivity and transparency for applications in light-emitting diodes, solar cells, and field-effect transistors. These materials are essential for developing more efficient charge transport layers or electrical interconnects in organic devices, underscoring the potential utility of compounds like “4,5-Difluoro-2-iodotoluene” in synthesizing or modifying properties of conducting polymers (Shi et al., 2015).
Organic Thermoelectric Materials
The study of poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials has shown promising results for energy harvesting and conversion. These materials' enhanced electrical and thermal properties indicate the growing importance of organic semiconductors in sustainable energy solutions. Research in this area could benefit from the synthesis and application of compounds like “4,5-Difluoro-2-iodotoluene” to improve material performance or investigate new thermoelectric materials (Yue & Xu, 2012).
Environmental Degradation and Toxicology
Investigations into the environmental degradation and toxicology of polyfluoroalkyl chemicals have revealed the complex interactions between these substances and the ecosystem. Understanding the degradation pathways and environmental fate of synthetic compounds, including potential by-products of “4,5-Difluoro-2-iodotoluene,” is crucial for assessing ecological risks and developing safer chemicals (Liu & Avendaño, 2013).
Advanced Materials for Optoelectronics
The synthesis, reactivity, and optical properties of diketopyrrolopyrroles highlight the evolution of dyes and pigments for optoelectronic applications. Research in this field focuses on designing materials with specific optical characteristics for use in solar cells, organic LEDs, and other devices. The chemical manipulation and synthesis of compounds like “4,5-Difluoro-2-iodotoluene” could play a role in developing new materials with tailored properties for advanced optoelectronic applications (Grzybowski & Gryko, 2015).
Safety and Hazards
4,5-Difluoro-2-iodotoluene is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1,2-difluoro-4-iodo-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUXXMQGXARMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-iodotoluene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2540440.png)
![3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540442.png)
![N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2540443.png)
![N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide](/img/structure/B2540445.png)

![2-[[5-[4-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2540447.png)

![(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile](/img/structure/B2540449.png)
![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540450.png)


